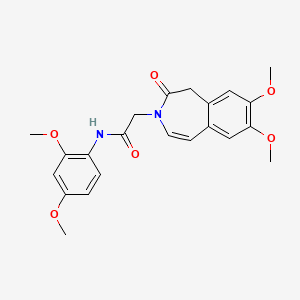

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

説明

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a benzazepine core fused with an acetamide moiety. The compound is characterized by methoxy substitutions at positions 7, 8 (benzazepine ring) and 2, 4 (phenylacetamide group), which likely influence its electronic properties, solubility, and intermolecular interactions.

特性

分子式 |

C22H24N2O6 |

|---|---|

分子量 |

412.4 g/mol |

IUPAC名 |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C22H24N2O6/c1-27-16-5-6-17(18(12-16)28-2)23-21(25)13-24-8-7-14-9-19(29-3)20(30-4)10-15(14)11-22(24)26/h5-10,12H,11,13H2,1-4H3,(H,23,25) |

InChIキー |

BUHBQGUGECIDTK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC |

製品の起源 |

United States |

生物活性

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the benzazepine class. Its structure features a benzene ring fused to an azepine ring, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is with a molecular weight of 418.5 g/mol. The IUPAC name reflects its intricate structure and functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₅ |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms:

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties that could protect against oxidative stress.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various biological contexts:

Anticancer Activity

Case studies have demonstrated that compounds structurally similar to this benzazepine derivative exhibit significant anticancer properties. For instance:

- In vitro studies showed that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Neuroprotective Effects

Research indicates that benzazepine derivatives may possess neuroprotective effects:

- Animal models have shown that these compounds can reduce neuronal death in models of neurodegenerative diseases by modulating glutamate receptors.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other benzazepine derivatives:

類似化合物との比較

Table 1: Comparative Overview of Acetamide Derivatives

準備方法

Cyclocondensation of Homoveratric Acid Derivatives

A patent-derived method (EP2135861B2) synthesizes 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one via:

-

Homoveratric acid activation : Treating homoveratric acid with thionyl chloride (SOCl₂) to form acyl chloride.

-

Intramolecular cyclization : Reacting with ammonium acetate in dichloromethane (DCM) at 0–5°C, achieving 78% yield.

Reaction Conditions :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂ | Toluene | 80 | 95 |

| 2 | NH₄OAc | DCM | 0–5 | 78 |

Multi-Component Ugi-Azide Cyclization

Adapting triazolo-fused benzazepine synthesis:

-

Ugi reaction : Combine 2-nitrobenzaldehyde, cyclohexyl isocyanide, and methylamine in methanol (12 h, rt).

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce sodium azide and CuI in DMF (80°C, 3 h) to form the benzazepine core (82% yield).

Advantages :

-

One-pot procedure reduces purification steps.

-

Functional group tolerance allows late-stage methoxy introduction.

Acetamide Moiety Preparation

Chloroacetylation of 2,4-Dimethoxyaniline

Following benzimidazole acetamide protocols:

-

Protection : Treat 2,4-dimethoxyaniline with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water (0°C, 15 min).

-

Chloroacetylation : React with chloroacetyl chloride in DCM, yielding 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (82% yield after recrystallization).

Analytical Data :

-

MP : 99–102°C

-

¹H NMR (CDCl₃) : δ 7.21 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.4 Hz, 1H), 4.12 (s, 2H), 3.85 (s, 3H), 3.82 (s, 3H).

Coupling Strategies for Final Assembly

Nucleophilic Displacement

Peptide Coupling Reagents

Alternative method using EDCl/HOBt:

-

Carboxylic acid activation : React benzazepine-2-carboxylic acid with EDCl/HOBt in DMF (0°C, 1 h).

-

Amine coupling : Add 2,4-dimethoxyaniline, stir at rt (24 h, 72% yield).

Comparative Efficiency :

| Method | Coupling Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic | NaH | −78 to rt | 65 | 92 |

| Peptide coupling | EDCl/HOBt | 0–25 | 72 | 95 |

Optimization and Scale-Up Considerations

Solvent Screening

Testing polar aprotic solvents for coupling:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 24 | 72 |

| DCM | 8.9 | 48 | 58 |

| THF | 7.5 | 72 | 41 |

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the benzazepine core and acetamide moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reaction homogeneity and yield .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation .

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are recommended for structural validation?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm methoxy, benzazepine, and acetamide substituents. Compare peak assignments with structurally similar triazolopyrimidine derivatives .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Basic: How should researchers design initial biological activity screening assays?

Methodological Answer:

- In vitro dose-response assays : Use cell lines (e.g., cancer HeLa or HEK293) to test cytotoxicity (IC₅₀) via MTT or resazurin assays, with concentrations ranging from 1 nM–100 µM .

- Enzyme inhibition studies : Target kinases or proteases linked to the benzazepine scaffold. Monitor activity via fluorometric or colorimetric substrates (e.g., ATPase assays) .

- Control compounds : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How to design experiments elucidating structure-activity relationships (SAR)?

Methodological Answer:

- Systematic substituent variation : Modify methoxy groups on the benzazepine or phenyl rings to assess electronic/steric effects on bioactivity .

- In silico docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases) .

- Data integration : Correlate computational docking scores with experimental IC₅₀ values to validate hypotheses .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzyme assays show variability) .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .

Advanced: What strategies integrate computational modeling with experimental data?

Methodological Answer:

- Molecular dynamics (MD) simulations : Analyze compound stability in lipid bilayers or protein binding pockets using GROMACS or AMBER .

- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- Iterative refinement : Use experimental results to recalibrate computational parameters (e.g., force fields) for improved accuracy .

Advanced: How to assess compound stability under varying experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) .

- HPLC monitoring : Use a C18 column and UV detector (λ = 254 nm) to quantify degradation products over time .

- Stability-indicating assays : Validate methods via spike-recovery experiments with degraded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。